molecular formula C10H9NO B1316492 Isoquinolin-5-ylmethanol CAS No. 76518-57-5

Isoquinolin-5-ylmethanol

Cat. No. B1316492
Key on ui cas rn: 76518-57-5
M. Wt: 159.18 g/mol
InChI Key: HSPKIXPRSRGOQK-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

To a solution of isoquinolin-5-ylmethanol MDE 32040 (0.53 g, 3.33 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (4.9 mL, 67.4 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 5-(chloromethyl)quinoline hydrochloride MDE 32044 as an off-white solid (301 mg, 42% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([CH2:11]O)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.O=S(Cl)[Cl:15].[CH2:17](Cl)[Cl:18]>>[ClH:15].[Cl:18][CH2:17][C:9]1[CH:8]=[CH:7][CH:6]=[C:1]2[C:10]=1[CH:5]=[CH:4][CH:3]=[N:2]2.[ClH:15].[Cl:15][CH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][N:2]=[CH:1]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)CO
Name
Quantity
0.53 g
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)CO
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then removed at 40° C. under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC1=C2C=CC=NC2=CC=C1
Name
Type
product
Smiles
Cl.ClCC1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 301 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08772316B2

Procedure details

To a solution of isoquinolin-5-ylmethanol MDE 32040 (0.53 g, 3.33 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (4.9 mL, 67.4 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 5-(chloromethyl)quinoline hydrochloride MDE 32044 as an off-white solid (301 mg, 42% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([CH2:11]O)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.O=S(Cl)[Cl:15].[CH2:17](Cl)[Cl:18]>>[ClH:15].[Cl:18][CH2:17][C:9]1[CH:8]=[CH:7][CH:6]=[C:1]2[C:10]=1[CH:5]=[CH:4][CH:3]=[N:2]2.[ClH:15].[Cl:15][CH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][N:2]=[CH:1]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)CO
Name
Quantity
0.53 g
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)CO
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then removed at 40° C. under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC1=C2C=CC=NC2=CC=C1
Name
Type
product
Smiles
Cl.ClCC1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 301 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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